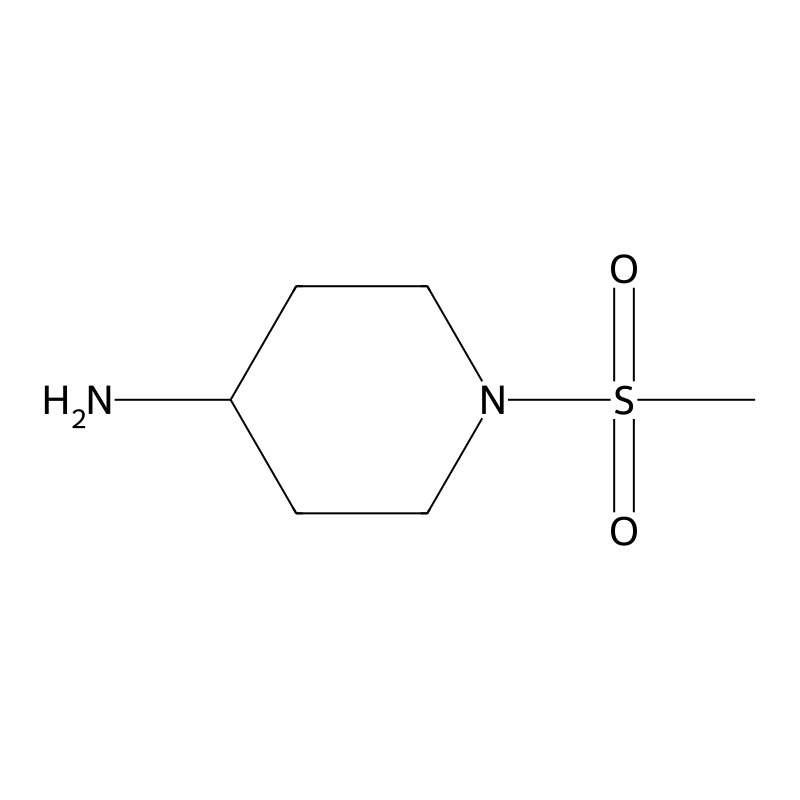

1-(Methylsulfonyl)piperidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While the compound can be found in various chemical databases like PubChem , there is a scarcity of scientific literature directly mentioning its use in research.

Potential Applications

Based on the chemical structure, 1-(Methylsulfonyl)piperidin-4-amine possesses functional groups commonly found in various bioactive molecules. This suggests potential applications in areas like:

- Drug Discovery: The presence of the piperidine ring, a common scaffold in many pharmaceuticals, hints at the possibility of exploring this compound for its potential therapeutic effects. However, further research is needed to determine its specific activity and suitability for drug development.

- Chemical Biology: The molecule's structure could be of interest for researchers studying the interactions between small molecules and biological systems. This might involve investigating its binding properties to specific proteins or enzymes.

1-(Methylsulfonyl)piperidin-4-amine is an organic compound characterized by its piperidine ring structure, which is a six-membered nitrogen-containing heterocycle. The compound's molecular formula is C₆H₁₄N₂O₂S, and it has a molecular weight of approximately 178.25 g/mol. The presence of the methylsulfonyl group (-SO₂CH₃) contributes to its unique chemical properties, including solubility and reactivity. This compound is often encountered in pharmaceutical chemistry and medicinal research due to its potential biological activities and applications in drug design.

- No specific safety data regarding toxicity, flammability, or reactivity of 1-(Methylsulfonyl)piperidin-4-amine is published [, ]. As a general precaution, unknown chemicals should be handled with care using appropriate personal protective equipment in a well-ventilated fume hood.

Data Availability

- Unfortunately, there is a scarcity of scientific data on 1-(Methylsulfonyl)piperidin-4-amine. More research is needed to understand its properties, potential applications, and safety profile.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cycloaddition: It can react with organic azides to form sulfon(cyan)amides, showcasing its versatility in synthetic organic chemistry.

- Acylation: The amino group can be acylated to form amides, which are important intermediates in medicinal chemistry.

Research indicates that 1-(Methylsulfonyl)piperidin-4-amine exhibits various biological activities, particularly in the context of drug development. Its structural features suggest potential interactions with biological targets, including:

- G Protein-Coupled Receptors: Similar compounds have been studied for their role as agonists for receptors involved in metabolic regulation, such as GPR119, which is linked to insulin release and glucose metabolism .

- Antimicrobial Activity: Some derivatives of piperidine compounds have shown promising antibacterial properties, suggesting potential therapeutic applications.

Traditional Sulfonylation Reactions

Reaction of Piperidin-4-amine with Methylsulfonyl Chloride

The primary synthetic route to 1-(Methylsulfonyl)piperidin-4-amine involves the direct sulfonylation of piperidin-4-amine with methylsulfonyl chloride under controlled basic conditions [2]. This reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of piperidin-4-amine attacks the electrophilic sulfur center of methylsulfonyl chloride [3] [4].

The optimal reaction conditions involve dissolving piperidin-4-amine in dichloromethane or acetonitrile at temperatures ranging from 0°C to 25°C [2] . A stoichiometric ratio of 1:1.2 (amine:methylsulfonyl chloride) is employed to ensure complete conversion, with reaction times typically spanning 4-12 hours [2]. The reaction proceeds according to the following equation:

Piperidin-4-amine + Methylsulfonyl chloride → 1-(Methylsulfonyl)piperidin-4-amine + Hydrogen chloride

Critical parameters for this transformation include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl chloride reagent [4] [6]. The reaction temperature must be carefully controlled, as temperatures above 25°C can lead to side reactions and decomposition products [2] [7]. Dichloromethane has proven to be the preferred solvent due to its chemical inertness and ability to dissolve both reactants effectively [2] .

The mechanism involves initial deprotonation of the amine substrate, followed by nucleophilic attack on the methylsulfonyl chloride [3]. The reaction exhibits excellent regioselectivity, with sulfonylation occurring exclusively at the nitrogen atom rather than competing with the secondary amine functionality [4].

Role of Bases in Neutralizing Hydrogen Chloride Byproducts

Triethylamine serves as the base of choice for neutralizing the hydrogen chloride generated during the sulfonylation reaction [3] [9]. The base fulfills multiple critical functions: it neutralizes the acidic byproduct, prevents protonation of the starting amine, and maintains the reaction pH in an optimal range for sulfonylation [10].

The stoichiometry typically requires 1.2 equivalents of triethylamine relative to the methylsulfonyl chloride to ensure complete neutralization [2] . The formation of triethylamine hydrochloride as a white crystalline precipitate serves as a visual indicator of reaction progress [3] [9]. This salt formation is thermodynamically favorable, with the reaction being essentially irreversible under standard conditions [11].

Alternative bases such as diisopropylethylamine and pyridine have been investigated, but triethylamine remains superior due to its optimal basicity (pKa ~10.75), non-nucleophilic nature, and ease of removal during workup [3] [11]. The base must be added slowly to control the exothermic neutralization reaction and prevent localized heating that could lead to side reactions [10].

The neutralization mechanism involves proton abstraction from the hydrogen chloride by the lone pair electrons on the nitrogen atom of triethylamine [3] [11]. The resulting triethylamine hydrochloride salt can be easily filtered from the reaction mixture, facilitating product purification [9].

Industrial Optimization Strategies

Continuous Flow Reactor Applications

Continuous flow microreactor technology has emerged as a transformative approach for the synthesis of piperidine derivatives, offering significant advantages over traditional batch processes [12] [13] [14]. These systems provide enhanced control over reaction parameters, improved heat transfer, and reduced reaction times [12] [13].

In optimized flow systems, residence times of 10.7 minutes achieve greater than 95% conversion at flow rates of 200 μL/min [13]. The microreactor design facilitates precise temperature control within ±1°C, minimizing side reactions and improving product selectivity [12] [15]. The large surface-to-volume ratio inherent in microchannels enhances mass transfer efficiency, leading to more uniform reaction conditions [12] [13].

Flow reactors demonstrate remarkable productivity improvements, with space-time yields showing 80-fold increases compared to equivalent batch processes [13]. This enhancement results from the elimination of batch-to-batch variations, reduced mixing limitations, and optimized heat transfer characteristics [13] [14]. The continuous nature of flow processing also enables real-time monitoring and adjustment of reaction parameters [13] [16].

Temperature control in flow systems is achieved through external heating/cooling jackets or recirculating fluid systems [13] [16]. The narrow channel dimensions facilitate rapid thermal equilibration, preventing hot spots that could lead to product degradation or unwanted side reactions [12] [15]. Pressure drop considerations become important in longer reactor systems, requiring careful design of channel dimensions and flow rates [13] [14].

The scalability of continuous flow processes enables seamless transition from laboratory optimization to industrial production [13] [17]. Multi-gram quantities can be synthesized through extended operation periods without the need for larger reactor vessels [13]. Quality consistency is improved due to the elimination of batch-to-batch variations inherent in traditional synthesis methods [13] [14].

Purification Techniques (Crystallization, Chromatography)

Crystallization Methods

Crystallization represents the most economical and scalable purification technique for 1-(Methylsulfonyl)piperidin-4-amine [18] [19]. Ethanol-based crystallization systems provide excellent selectivity, achieving purities of 95-98% with recovery rates of 85-92% [18] [20]. The crystallization process involves dissolving the crude product in hot ethanol, followed by controlled cooling to induce crystal nucleation and growth [18] [19].

The crystallization mechanism relies on the differential solubility of the desired product versus impurities in the chosen solvent system [18] [19]. Temperature-controlled cooling rates of 0.5-1°C per minute optimize crystal size and purity [18] [19]. Seed crystals can be introduced to control nucleation and improve batch-to-batch consistency [18] [21].

Recrystallization using distilled ethanol or acetonitrile achieves higher purities of 97-99% with recovery rates of 88-96% [18] [20]. The choice of recrystallization solvent depends on the specific impurity profile and the solubility characteristics of both the product and contaminants [18] [22]. Multiple recrystallization cycles may be employed for pharmaceutical-grade material requiring >99% purity [18] [21].

Chromatographic Purification

Column chromatography using silica gel with ethyl acetate/hexane gradient elution provides high-resolution separation, achieving purities of 95-99% with recoveries of 80-95% [20]. The separation mechanism relies on differential adsorption of compounds based on polarity and hydrogen bonding interactions with the stationary phase [20] [23].

Gradient elution protocols typically begin with 100% hexane, progressing to 50:50 ethyl acetate:hexane over 10-15 column volumes [20]. The 1-(Methylsulfonyl)piperidin-4-amine product elutes at intermediate polarity, enabling effective separation from both less polar and more polar impurities [20] [23].

High-performance liquid chromatography (HPLC) methods have been developed for analytical purity determination and preparative purification [20] [24]. Reverse-phase C18 columns with acetonitrile-water gradient systems provide excellent resolution of structural isomers and related impurities [20] [24]. Detection at 220 nm enables quantification of the sulfonamide chromophore [20] [24].

Advanced Purification Strategies

Supercritical fluid chromatography (SFC) offers environmental advantages and enhanced separation efficiency for sulfonamide compounds [23] [25]. Carbon dioxide-based mobile phases with methanol modifiers achieve baseline separation of 1-(Methylsulfonyl)piperidin-4-amine from related impurities within 20 minutes [23] [25].

Micellar liquid chromatography using sodium dodecyl sulfate systems enables direct injection of physiological samples without prior extraction [24]. This technique is particularly valuable for analytical applications requiring minimal sample preparation [24].

Alternative Synthetic Routes

Reductive Amination Protocols

Reductive amination provides a versatile alternative approach to piperidine derivatives, offering complementary selectivity and functional group compatibility compared to direct sulfonylation methods [26] [27] [28]. These protocols enable the formation of C-N bonds under mild conditions with excellent stereochemical control [26] [27].

Sodium Borohydride-Based Methods

The NaBH4/TMSCl/DMF system represents an optimized protocol for reductive amination of electron-deficient substrates [26]. This combination operates at 0°C with reaction times of 10-25 minutes, achieving yields of 84-95% with high selectivity [26]. The trimethylsilyl chloride additive activates the carbonyl substrate and facilitates imine formation under the mildly acidic conditions [26].

The mechanism involves initial imine formation between the carbonyl compound and amine substrate, followed by in situ reduction with the activated hydride source [26] [27]. The low reaction temperature minimizes side reactions and prevents racemization of sensitive stereogenic centers [26] [27].

Borane-Tetrahydrofuran Systems

The BH3·THF/AcOH/CH2Cl2 protocol provides a robust method for challenging substrates, operating at room temperature with reaction times of 3-41 hours [26]. This system achieves yields of 70-91% with moderate selectivity, making it suitable for substrates that fail under other conditions [26].

The acetic acid additive facilitates imine formation and provides mild acidic conditions that enhance the reducing power of the borane complex [26]. The longer reaction times allow for complete conversion of sterically hindered or electron-deficient substrates [26].

Sodium Cyanoborohydride Methods

Sodium cyanoborohydride in acidic media enables reductive amination of secondary amines to form tertiary amine products [27] [29]. This selective reducing agent operates under pH-controlled conditions (1% acetic acid), preventing over-reduction and maintaining chemoselectivity [27].

The method is particularly valuable for synthesizing N-alkylated piperidine derivatives where traditional alkylation methods fail due to over-alkylation or elimination reactions [27] [29]. Reaction times of 1-4 hours at room temperature provide excellent yields with minimal side product formation [27].

Ketal Formation and Acidic Hydrolysis

Ketal protection strategies offer orthogonal approaches to piperidine synthesis, particularly valuable when direct functionalization methods are incompatible with sensitive functional groups [30] [31] [32]. These methods involve protection of carbonyl functionalities as ketals, followed by subsequent transformations and deprotection under acidic conditions [31] [32].

Ketal Formation Methods

Ketal formation proceeds through acid-catalyzed condensation of ketones or aldehydes with alcohols such as methanol or ethanol [31] [32]. The reaction requires anhydrous conditions and catalytic amounts of acid (0.1 mol%) to achieve high conversion rates without removing water during the reaction [32].

The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent elimination of water [31] [32]. The equilibrium can be driven toward ketal formation through the use of excess alcohol or by continuous removal of water [31] [32].

Piperidine Ketal Intermediates

In piperidine synthesis, ketal protection enables selective modification of other functional groups without interference from reactive carbonyl centers [30] [31]. This strategy is particularly valuable in multi-step syntheses where carbonyl groups must be temporarily masked [30] [31].

The protected intermediates demonstrate enhanced stability toward basic conditions and nucleophilic reagents, enabling reactions that would otherwise be incompatible with free carbonyl groups [30] [31]. Common protecting groups include dimethyl ketals and 1,3-dioxane derivatives [31] [32].

Acidic Hydrolysis Conditions

Deprotection of ketal groups occurs under mild acidic conditions using dilute hydrochloric acid or p-toluenesulfonic acid [31] [32]. The reaction proceeds through protonation of the ketal oxygen, followed by C-O bond cleavage and hydrolysis to regenerate the carbonyl compound [31] [32].

Optimized conditions employ 0.1-1.0 M acid concentrations at temperatures of 25-60°C, with reaction times ranging from 30 minutes to 4 hours depending on the substrate and protecting group [31] [32]. Water-miscible solvents such as tetrahydrofuran or dioxane facilitate the biphasic hydrolysis process [31] [32].

The selectivity of ketal hydrolysis enables orthogonal deprotection in the presence of other acid-labile groups through careful pH control and reaction monitoring [31] [32]. This selectivity is crucial in complex synthetic sequences where multiple protecting groups must be removed sequentially [30] [31].

Synthetic Applications

Ketal-based strategies have been successfully applied to the synthesis of complex piperidine alkaloids and pharmaceutical intermediates [30] [33] [34]. The Mannich reaction of carbohydrate-derived ketals with piperidine nucleophiles provides access to polyoxy-functionalized piperidine derivatives [33] [34].

1-(Methylsulfonyl)piperidin-4-amine has several applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting metabolic disorders.

- Chemical Research: As a building block in organic synthesis, it facilitates the creation of more complex molecules.

- Biological Studies: Used in research to understand receptor interactions and mechanisms of action related to metabolic pathways.

Interaction studies involving 1-(Methylsulfonyl)piperidin-4-amine have focused on its binding affinity and activity against specific biological targets. For example:

- G Protein-Coupled Receptor Studies: Investigations into how this compound interacts with GPR119 have highlighted its potential role in enhancing insulin secretion and regulating blood glucose levels .

- Enzyme Inhibition: Similar piperidine derivatives have been assessed for their ability to inhibit enzymes involved in metabolic processes, providing insights into their therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 1-(Methylsulfonyl)piperidin-4-amine, each exhibiting unique properties:

| Compound Name | Similarity Index |

|---|---|

| 1-(Methylsulfonyl)piperidin-4-amine hydrochloride | 0.98 |

| N-Methyl-N-(piperidin-4-yl)methanesulfonamide | 0.96 |

| 1-Methanesulfonylpiperidin-3-ylamine | 0.90 |

| N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride | 0.77 |

| tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate | 0.65 |

These compounds are notable for their varying degrees of similarity in structure and functional groups, contributing to their respective biological activities and applications.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant